

3-Chloropicolinic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloropicolinic acid

Cat. No.: B014552

[Get Quote](#)

An In-depth Technical Guide to **3-Chloropicolinic Acid**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Chloropicolinic acid** (CAS No. 57266-69-0), a significant halogenated pyridine derivative. The document delineates its chemical identity, physicochemical properties, established synthesis routes, and primary applications, particularly its role as a systemic herbicide and a versatile intermediate in organic synthesis. Furthermore, this guide presents detailed, best-practice protocols for analytical characterization using spectroscopic and chromatographic techniques, alongside a thorough review of safety, handling, and toxicological information. Designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this paper synthesizes technical data with practical insights to serve as an essential resource for the scientific community.

Introduction

3-Chloropicolinic acid, systematically named 3-chloropyridine-2-carboxylic acid, is an organic compound belonging to the class of pyridinecarboxylic acids.^[1] As a derivative of picolinic acid, it features a chlorine atom substituted at the 3-position of the pyridine ring.^[2] This structural modification imparts specific chemical reactivity and biological activity, making it a compound of interest in various industrial and research settings.

The presence of the carboxylic acid group, the pyridine nitrogen, and the chlorine atom creates a unique electronic and steric profile, rendering **3-chloropicolinic acid** a valuable building block for the synthesis of more complex molecules. Its most prominent application is in the agrochemical sector as a potent systemic herbicide.^[2] However, the broader family of halogenated pyridines are crucial pharmacophores in drug discovery, suggesting potential, if less explored, applications in medicinal chemistry.^{[3][4]} This guide aims to provide a detailed technical examination of this compound, from its fundamental properties to its practical application and analysis.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of **3-Chloropicolinic acid** are summarized below. These properties are critical for its handling, formulation, and application in various chemical processes.

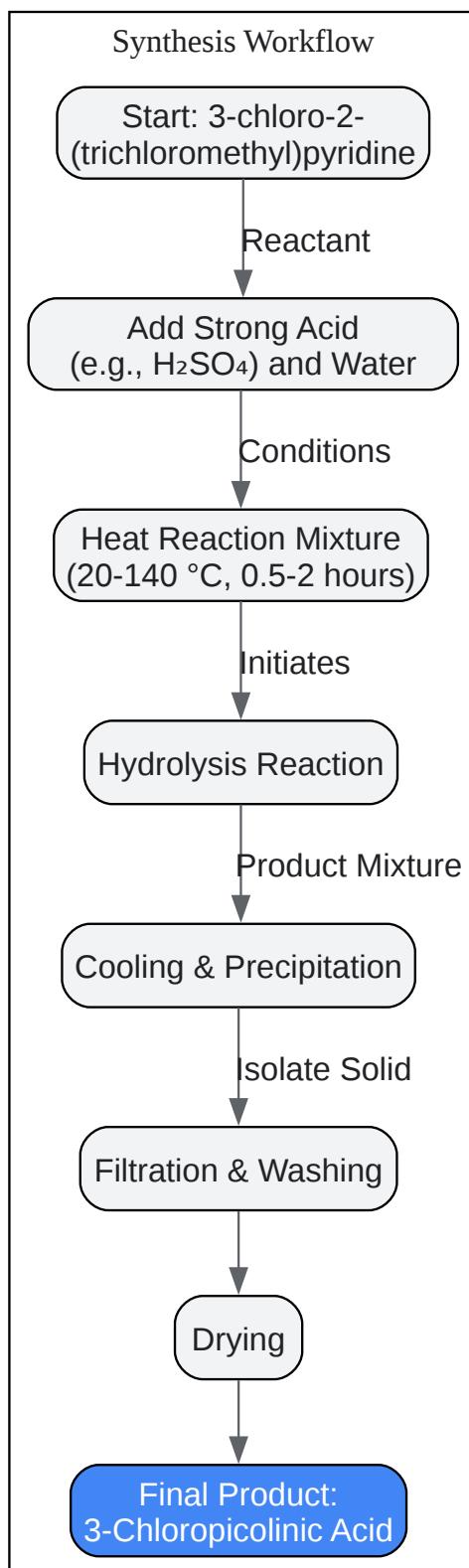
Property	Value	Reference(s)
CAS Number	57266-69-0	[2] [5] [6]
IUPAC Name	3-Chloropyridine-2-carboxylic acid	[2]
Synonyms	3-Chloro-2-picolinic acid, 3-Chloro-2-pyridinecarboxylic acid	[2] [5]
Molecular Formula	C ₆ H ₄ CINO ₂	[2] [5] [6]
Molecular Weight	157.55 g/mol	[5] [6] [7]
Appearance	Off-white to brown crystalline powder/solid	[2] [5] [8]
Melting Point	131 - 150 °C (decomposes)	[5] [6] [8]
Boiling Point	297.6 °C (Predicted)	[2] [5]
Density	~1.470 g/cm ³ (Predicted)	[5] [8]
Solubility	Soluble in water; slightly soluble in acetonitrile and methanol.	[1] [2] [5]
pKa	2.41 (Predicted)	[5]

Synthesis and Manufacturing

The primary industrial synthesis of **3-Chloropicolinic acid** involves the acid-catalyzed hydrolysis of a trichloromethylpyridine precursor. This method is efficient and yields a high-purity product.

Synthetic Pathway: Hydrolysis of 3-chloro-2-(trichloromethyl)pyridine

The most common synthesis route involves heating 3-chloro-2-(trichloromethyl)pyridine with a strong acid, such as sulfuric, nitric, or phosphoric acid.[\[2\]](#)[\[9\]](#) The reaction proceeds via the


hydrolysis of the trichloromethyl group to a carboxylic acid.

Causality of Experimental Choices:

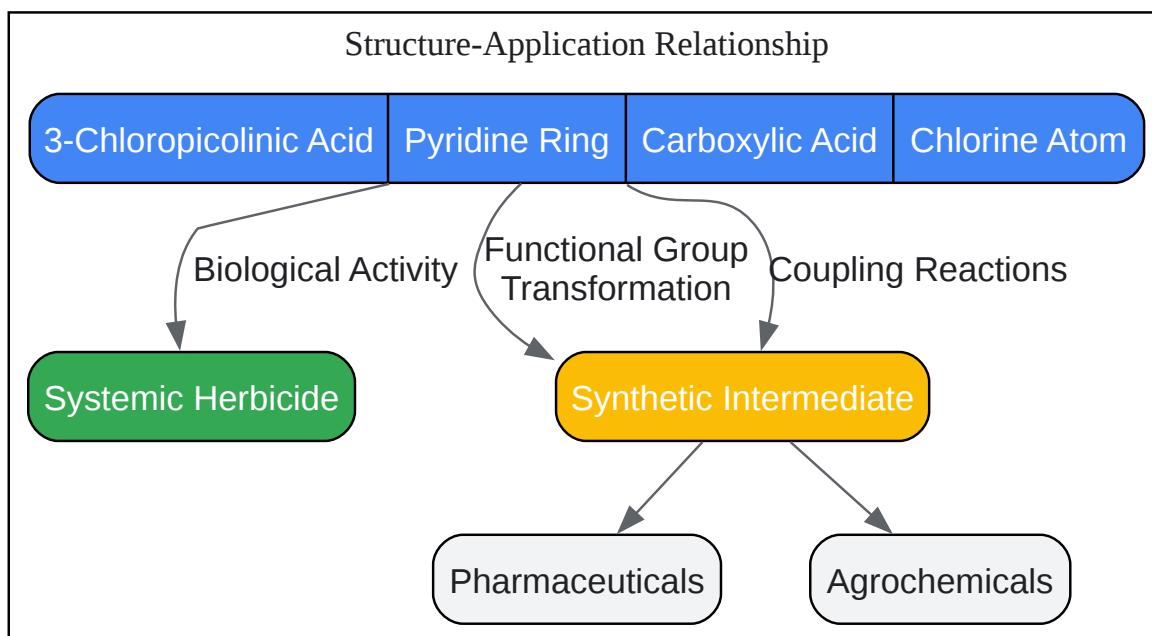
- Strong Acid Catalyst: A strong acid is required to protonate the nitrogen of the pyridine ring, making the trichloromethyl group more susceptible to nucleophilic attack by water. It also facilitates the departure of the chloride leaving groups.
- Heat: The reaction requires elevated temperatures (ranging from 20°C to 140°C) to overcome the activation energy for the hydrolysis of the stable C-Cl bonds.^[2]

Below is a diagram illustrating the general workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Chloropicolinic acid**.

Applications and Industrial Relevance


The unique structure of **3-Chloropicolinic acid** underpins its utility in both agrochemical and synthetic contexts.

Agrochemicals: A Systemic Herbicide

3-Chloropicolinic acid is widely used as a systemic herbicide for the effective control of deep-rooted herbaceous weeds and woody plants.^[2] Its primary markets are in rangeland and pasture management, as well as forestry.^[2] Due to its potential to harm non-target plants, products containing this chemical are classified as Restricted Use Pesticides and must be applied by certified professionals.^[2]

Organic Synthesis: A Versatile Intermediate

As a functionalized pyridine, **3-Chloropicolinic acid** is a useful synthetic intermediate.^[5] The carboxylic acid group can be converted into a variety of other functional groups (e.g., esters, amides, acid chlorides), while the chlorine atom can participate in nucleophilic substitution or cross-coupling reactions. This dual functionality makes it a valuable starting material for building more complex molecular architectures, a critical aspect in the discovery of new pharmaceuticals and agrochemicals.^[3]

[Click to download full resolution via product page](#)

Caption: Relationship between chemical structure and applications.

Analytical and Quality Control Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and quality of **3-Chloropicolinic acid**. The following protocols are based on established methods for carboxylic acids and related compounds.

Spectroscopic Characterization

5.1.1. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

- O-H Stretch: A very broad and strong absorption is expected in the $2500\text{-}3300\text{ cm}^{-1}$ region, characteristic of the hydrogen-bonded carboxylic acid O-H bond.[10]
- C=O Stretch: A strong, sharp absorption band is expected between $1710\text{-}1760\text{ cm}^{-1}$. The exact position can depend on whether the sample is in a dimeric (hydrogen-bonded) or monomeric state.[10][11]
- C=C/C=N Stretch: Aromatic ring stretching vibrations are expected in the $1500\text{-}1600\text{ cm}^{-1}$ region.[11]

5.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed structural information about the carbon-hydrogen framework.

- ^1H NMR:
 - -COOH Proton: A characteristic broad singlet is expected far downfield, typically around 12 ppm. Its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[10]
 - Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm), showing splitting patterns consistent with their coupling to each other.

- ^{13}C NMR:
 - Carbonyl Carbon (-C=O): The carboxylic acid carbon should appear in the 165-185 ppm range.[10][12]
 - Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (typically 120-150 ppm).

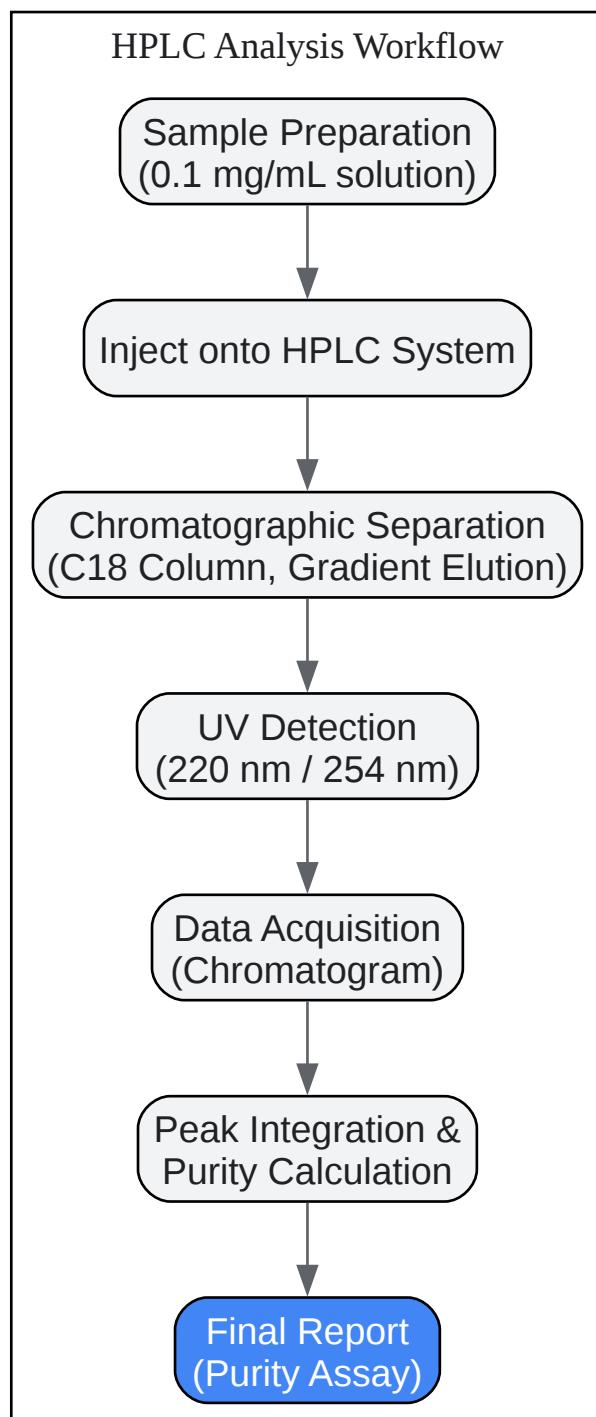
Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the workhorse technique for assessing the purity of small molecule pharmaceutical and chemical intermediates.[13] A well-designed method can separate the main component from synthesis-related impurities and degradation products.

5.2.1. Self-Validating HPLC Protocol The following is a detailed, field-proven protocol for the analysis of **3-Chloropicolinic acid**. The choice of an acidic mobile phase is crucial; it ensures that the carboxylic acid is fully protonated (-COOH form), leading to a single, sharp peak and consistent retention.

Step 1: Sample Preparation

- Accurately weigh approximately 10 mg of the **3-Chloropicolinic acid** sample.
- Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for injection.


Step 2: Chromatographic Conditions

- Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.

- Mobile Phase B: Acetonitrile.
- Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-17 min: 90% B
 - 17-18 min: 90% to 10% B
 - 18-25 min: 10% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm and 254 nm.
- Injection Volume: 10 µL.

Step 3: Data Analysis

- Integrate all peaks in the chromatogram.
- Calculate the purity of the main peak by the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC-based purity analysis.

Safety, Handling, and Toxicology

Understanding the hazards associated with **3-Chloropicolinic acid** is paramount for safe handling in a laboratory or industrial setting.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[\[5\]](#)[\[7\]](#)

Hazard Code	Hazard Statement	GHS Pictogram	Signal Word
H302	Harmful if swallowed	GHS07	Warning
H315	Causes skin irritation	GHS07	Warning
H319	Causes serious eye irritation	GHS07	Warning
H335	May cause respiratory irritation	GHS07	Warning

Handling and Storage

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[\[14\]](#)
- Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[\[14\]](#)[\[15\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[\[5\]](#)[\[15\]](#) The material should be stored at ambient room temperature.[\[2\]](#)

First-Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[\[15\]](#)
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[\[15\]](#)

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[14][15]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Conclusion

3-Chloropicolinic acid (CAS 57266-69-0) is a well-characterized compound with significant industrial importance, primarily as a restricted-use herbicide. Its defined physicochemical properties and established synthetic routes make it a reliable chemical product. For researchers, its value lies in its potential as a versatile synthetic intermediate for creating novel molecules in the agrochemical and pharmaceutical fields. The analytical protocols outlined in this guide provide a robust framework for ensuring its quality and purity. Adherence to the specified safety and handling procedures is essential to mitigate the risks associated with its irritant properties. This guide serves as a foundational technical resource for the safe and effective use of **3-Chloropicolinic acid** in a professional scientific context.

References

- Chempanda. (n.d.). **3-chloropicolinic acid** (57266-69-0): Synthesis, Applications, Side effects and Storage.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid.
- iChemical. (n.d.). **3-Chloropicolinic acid**, CAS No. 57266-69-0.
- Google Patents. (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
- National Center for Biotechnology Information. (2024). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. PubMed.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Colorado Boulder. (n.d.). Useful Spectroscopic Data.
- INEOS Group. (2022). SAFETY DATA SHEET Chloropicrin.
- Google Patents. (n.d.). US4087431A - Preparation of 3,6-dichloropicolinic acid.
- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- MDPI. (n.d.). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials.
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- Doc Brown's Chemistry. (n.d.). ^1H proton NMR spectrum of propanoic acid.
- ScienceDirect. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Wikipedia. (n.d.). Picolinic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7899, 3-Chloropropionic acid.
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- Chem-Impex. (n.d.). 2-Chloropyridine-3-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 5470-22-4: Chloropicolinic acid | CymitQuimica [cymitquimica.com]
- 2. chempanda.com [chempanda.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 5. 3-Chloropyridine-2-carboxylic acid | 57266-69-0 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6-Chloropicolinic acid | C₆H₄CINO₂ | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloropicolinic acid, CAS No. 57266-69-0 - iChemical [ichemical.com]
- 9. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Chloropicolinic acid CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014552#3-chloropicolinic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com